molecular formula C12H13NO3 B187699 5,8-Dimethoxy-4-methylquinolin-2(1H)-one CAS No. 23947-41-3

5,8-Dimethoxy-4-methylquinolin-2(1H)-one

Cat. No. B187699
CAS RN: 23947-41-3
M. Wt: 219.24 g/mol
InChI Key: BUHDAIGNGIXQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethoxy-4-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 g/mol . The compound is also known by several other names, including 5,8-dimethoxy-4-methyl-2-quinolinol, 5,8-dimethoxy-4-methylquinolin-2-ol, and 5,8-dimethoxy-4-methyl-carbostyril .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one, such as its melting point, boiling point, density, and refractive index, are not available .

Scientific Research Applications

  • Synthesis and Cytotoxicity Against Cancer Cell Lines : One study involved the synthesis of 2-alkylaminosubstituted 5,8-dimethoxy-4-methylquinolines and their evaluation for in vitro cytotoxicity against four human cancer cell lines (Lee et al., 2000).

  • Oxidation to Benzoquinones : Another study demonstrated the facile oxidation of fused 1,4-dimethoxybenzenes to benzoquinones using NBS, providing fine-tuned control over bromination and oxidation reactions (Kim et al., 2001).

  • Preparation of Quinoline Derivatives : Research also includes the preparation of various 7-alkylamino-2-methylquinoline-5,8-diones, synthesized from 2,5-dimethoxyaniline via a series of chemical reactions (Choi et al., 2002).

  • Synthesis of Marine Alkaloids : The compound has been used as an intermediate in the synthesis of marine alkaloids, such as damirone A and damirone B (Roberts et al., 1994).

  • Antimalarial Activity : Studies on 5,8-dialkoxyderivatives of quinolines for their antimalarial activity have also been conducted (Dann et al., 1981).

  • Conformational Analysis of Stereoisomers : Conformational analysis of stereoisomeric quinolines has been carried out to understand their structures better (Sohár et al., 1992).

  • Quantitative Analysis as an Antimalarial : Research includes the quantitative analysis of a new antimalarial compound derived from 5,8-dimethoxy-4-methylquinoline (Karle & Olmeda, 1988).

  • Synthesis of Novel Pyrazole Derivatives : The synthesis of new pyrazole derivatives containing the 2-methylquinoline ring system has been investigated, evaluating their potential as antimicrobial agents (Raju et al., 2016).

  • Synthesis and Antitumor Activity of Isoquinoline Derivatives : The synthesis and evaluation of 3-arylisoquinoline derivatives for their antitumor activity have been explored (Cho et al., 1997).

  • Synthesis and Study of Quinoline Derivatives : The synthesis of cis- and trans-1-(3'-substituted-propyl)benzo[a]quinolizidine from 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline has been carried out (Kóbor et al., 1994).

properties

IUPAC Name

5,8-dimethoxy-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-6-10(14)13-12-9(16-3)5-4-8(15-2)11(7)12/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHDAIGNGIXQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C(C=CC(=C12)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296530
Record name 5,8-Dimethoxy-4-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethoxy-4-methylquinolin-2(1H)-one

CAS RN

23947-41-3
Record name NSC109761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-Dimethoxy-4-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Dimethoxy-4-methylquinolin-2(1H)-one
Reactant of Route 2
5,8-Dimethoxy-4-methylquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
5,8-Dimethoxy-4-methylquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
5,8-Dimethoxy-4-methylquinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
5,8-Dimethoxy-4-methylquinolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
5,8-Dimethoxy-4-methylquinolin-2(1H)-one

Citations

For This Compound
3
Citations
M Wang, M Gao, KD Miller, GW Sledge, GD Hutchins… - Steroids, 2010 - Elsevier
Carbon-11-labeled casimiroin analogues were first designed and synthesized as new potential PET agents for imaging of quinone reductase (QR) 2 and aromatase expression in …
Number of citations: 3 www.sciencedirect.com
A Maiti, PVN Reddy, M Sturdy, L Marler… - Journal of medicinal …, 2009 - ACS Publications
An efficient method has been developed to synthesize casimiroin (1), a component of the edible fruit of Casimiroa edulis, on a multigram scale in good overall yield. The route was …
Number of citations: 98 pubs.acs.org
R Egris, M Villacampa… - Chemistry–A European …, 2009 - Wiley Online Library
The reaction of vinyl Grignard reagents with o‐methoxynitroarenes containing an electron‐releasing substituent para to the nitro group proceeds through a pathway that is different from …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.